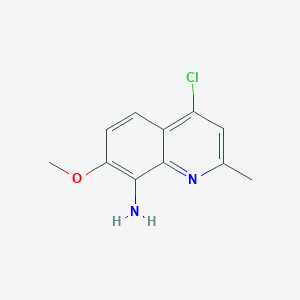

4-Chloro-7-methoxy-2-methylquinolin-8-amine

説明

特性

IUPAC Name |

4-chloro-7-methoxy-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-6-5-8(12)7-3-4-9(15-2)10(13)11(7)14-6/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHPOKVDVVVFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)N)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-2-methylquinolin-8-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-7-methoxyquinoline and 2-methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon).

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of 4-Chloro-7-methoxy-2-methylquinolin-8-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and high-throughput screening .

化学反応の分析

Types of Reactions

4-Chloro-7-methoxy-2-methylquinolin-8-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

科学的研究の応用

4-Chloro-7-methoxy-2-methylquinolin-8-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

作用機序

The mechanism of action of 4-Chloro-7-methoxy-2-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

類似化合物との比較

Similar Compounds

4-Chloro-7-methoxy-2-methylquinoline: Similar in structure but lacks the amine group.

4-Chloro-8-methoxy-2-methylquinoline: Differing in the position of the methoxy group.

2-Chloro-7-methoxy-3-methylquinoline: Differing in the position of the chloro and methyl groups.

Uniqueness

4-Chloro-7-methoxy-2-methylquinolin-8-amine is unique due to the presence of both the chloro and methoxy groups at specific positions on the quinoline ring, along with the amine group at the 8th position. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Overview

4-Chloro-7-methoxy-2-methylquinolin-8-amine is a small molecule with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of chlorine and methoxy groups, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

- Molecular Formula: C11H11ClN2O

- Molecular Weight: 222.67 g/mol

- Structure: The compound features a quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

The biological activity of 4-Chloro-7-methoxy-2-methylquinolin-8-amine primarily involves its interaction with various molecular targets. It has been shown to:

- Inhibit Enzyme Activity: The compound can bind to the active sites or allosteric sites of enzymes, modulating their functions and potentially disrupting metabolic pathways.

- Receptor Interaction: It influences cellular signaling pathways by interacting with specific receptors, which may lead to changes in cell behavior and proliferation.

Biological Activities

Research indicates that 4-Chloro-7-methoxy-2-methylquinolin-8-amine exhibits several biological activities:

-

Anticancer Properties:

- The compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including cervical (HeLa) and breast cancer cells (MDA-MB231) with notable selectivity for malignant cells over non-malignant cells .

- A structure–activity relationship (SAR) study indicated that the positioning of substituents on the quinoline ring significantly affects cytotoxic activity. For instance, compounds with a methoxy group at the 8-position exhibited enhanced anti-proliferative effects compared to others .

-

Antimicrobial Activity:

- Preliminary studies suggest potential antimicrobial properties against various bacterial strains, including mycobacteria. This aspect is under ongoing investigation to determine its efficacy as a therapeutic agent.

- Mechanisms Against Drug Resistance:

Synthesis and Derivatives

The synthesis of 4-Chloro-7-methoxy-2-methylquinolin-8-amine typically involves:

- Starting materials such as 4-chloro-7-methoxyquinoline and 2-methylamine.

- Reaction conditions that include solvents like ethanol or methanol and catalysts such as palladium on carbon.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in HeLa and MDA-MB231 cells | |

| Antimicrobial | Potential activity against mycobacteria | |

| Drug Resistance | Overcomes multi-drug resistance |

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple quinolone derivatives, 4-Chloro-7-methoxy-2-methylquinolin-8-amine was identified as one of the most effective compounds in inducing apoptosis in cancer cells while maintaining low toxicity levels towards normal cells. This was evaluated using the Sulforhodamine B (SRB) assay across various cell lines .

Case Study 2: Structure–Activity Relationship Analysis

A detailed SAR analysis revealed that modifications at specific positions on the quinoline ring significantly influenced cytotoxicity. Compounds with different methoxy substitutions were tested, highlighting that the presence of an 8-methoxy group led to superior anti-proliferative activity compared to other configurations .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-7-methoxy-2-methylquinolin-8-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step halogenation, methoxylation, and amination of quinoline precursors. For example:

- Start with a 2-methylquinolin-8-amine scaffold and introduce chlorine at position 4 via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperatures (40–60°C) .

- Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) using NaOMe or Cu-mediated coupling in anhydrous DMF at 80–100°C .

- Optimize yields by monitoring reaction progress via TLC or HPLC. Purification involves column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol .

Q. Which spectroscopic and analytical methods are most effective for characterizing 4-Chloro-7-methoxy-2-methylquinolin-8-amine?

Methodological Answer:

- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to confirm substitution patterns. For example, the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) should align with predicted coupling constants .

- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight ([M+H]⁺ or [M-Cl]⁺ fragments) with a tolerance of ±0.001 Da .

- X-ray Crystallography : Use SHELXL for structure refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and solve via direct methods .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Grow single crystals via slow evaporation of EtOAc/hexane (1:1) at 25°C.

- Refine the structure using SHELXL-2018/3, applying full-matrix least-squares on F². Key parameters: R₁ < 0.05, wR₂ < 0.12, and goodness-of-fit (GOF) ≈ 1.05 .

- Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury 4.3.0 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 4-Chloro-7-methoxy-2-methylquinolin-8-amine derivatives?

Methodological Answer:

- Variable Substituents : Synthesize analogs with modified substituents (e.g., replace Cl with F, vary methoxy/methyl positions) .

- Bioassays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) using broth microdilution (CLSI guidelines). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Data Analysis : Perform multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replicate Experiments : Standardize assay protocols (e.g., cell line passage number, incubation time, solvent controls) .

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers. Adjust for variables like purity (HPLC ≥95%) or solvent effects (DMSO vs. saline) .

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays (e.g., topoisomerase II) to validate target engagement .

Q. What computational methods predict the reactivity and binding interactions of 4-Chloro-7-methoxy-2-methylquinolin-8-amine?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) in Gaussian 16 at the B3LYP/6-311+G(d,p) level to predict nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., malaria PfCRT protein). Set grid parameters to 25 ų around the active site .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。